molecular formula C16H15BrN2O5 B2523695 [(3,4-dimethoxyphenyl)carbamoyl]methyl 5-bromopyridine-3-carboxylate CAS No. 938554-09-7

[(3,4-dimethoxyphenyl)carbamoyl]methyl 5-bromopyridine-3-carboxylate

Cat. No.: B2523695
CAS No.: 938554-09-7
M. Wt: 395.209
InChI Key: OWUDZLSKSNJCEU-UHFFFAOYSA-N
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Description

[(3,4-dimethoxyphenyl)carbamoyl]methyl 5-bromopyridine-3-carboxylate is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a 3,4-dimethoxyphenyl group, a carbamoyl group, and a 5-bromopyridine-3-carboxylate moiety. The combination of these functional groups imparts distinct chemical properties to the compound, making it a valuable subject of study in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3,4-dimethoxyphenyl)carbamoyl]methyl 5-bromopyridine-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the 3,4-dimethoxyphenyl isocyanate: This can be achieved by reacting 3,4-dimethoxyaniline with phosgene under controlled conditions.

    Reaction with methyl 5-bromopyridine-3-carboxylate: The 3,4-dimethoxyphenyl isocyanate is then reacted with methyl 5-bromopyridine-3-carboxylate in the presence of a suitable base, such as triethylamine, to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

[(3,4-dimethoxyphenyl)carbamoyl]methyl 5-bromopyridine-3-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the carbamoyl and methoxy groups.

    Hydrolysis: The ester linkage in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents and mild heating.

    Oxidation and Reduction: Reagents such as potassium permanganate (oxidation) and sodium borohydride (reduction) are commonly used.

    Hydrolysis: Acidic conditions may involve hydrochloric acid, while basic conditions may involve sodium hydroxide.

Major Products Formed

    Substitution Reactions: Products include substituted pyridine derivatives.

    Oxidation and Reduction: Products include oxidized or reduced forms of the original compound.

    Hydrolysis: Products include 3,4-dimethoxyphenylcarbamoyl alcohol and 5-bromopyridine-3-carboxylic acid.

Scientific Research Applications

[(3,4-dimethoxyphenyl)carbamoyl]methyl 5-bromopyridine-3-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [(3,4-dimethoxyphenyl)carbamoyl]methyl 5-bromopyridine-3-carboxylate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to alterations in cellular processes. For example, it may bind to and inhibit the activity of enzymes involved in cell proliferation, thereby exerting anticancer effects. The exact molecular pathways and targets are still under investigation.

Comparison with Similar Compounds

[(3,4-dimethoxyphenyl)carbamoyl]methyl 5-bromopyridine-3-carboxylate can be compared with other similar compounds, such as:

    Cetylpyridinium chloride: A quaternary ammonium compound with antimicrobial properties.

    Domiphen bromide: Another quaternary ammonium compound used as a disinfectant.

    Suberanilic acid: An amide alkaloid with antimicrobial activity.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties not found in the similar compounds listed above .

Properties

IUPAC Name

[2-(3,4-dimethoxyanilino)-2-oxoethyl] 5-bromopyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrN2O5/c1-22-13-4-3-12(6-14(13)23-2)19-15(20)9-24-16(21)10-5-11(17)8-18-7-10/h3-8H,9H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWUDZLSKSNJCEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)COC(=O)C2=CC(=CN=C2)Br)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrN2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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